molecular formula C21H24N4O B14940107 6-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

6-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one

Cat. No.: B14940107
M. Wt: 348.4 g/mol
InChI Key: WIUNFEVZGHNWSS-UHFFFAOYSA-N
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Description

6-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the naphthalen-1-ylmethyl group: This step might involve a Friedel-Crafts alkylation reaction using naphthalene and an alkyl halide.

    Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions might target the pyrimidinone ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperazine and naphthalene moieties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-ylmethyl ketone derivatives, while substitution could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. This compound could be investigated for similar activities.

Medicine

In medicine, pyrimidinone derivatives are often explored for their therapeutic potential. This compound might be studied for its efficacy in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(4-methylpiperazin-1-yl)-5-phenylpyrimidin-4(3H)-one: Similar structure but with a phenyl group instead of a naphthalen-1-ylmethyl group.

    6-methyl-2-(4-methylpiperazin-1-yl)-5-(2-thienylmethyl)pyrimidin-4(3H)-one: Similar structure but with a thienyl group instead of a naphthalen-1-ylmethyl group.

Uniqueness

The presence of the naphthalen-1-ylmethyl group in 6-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one might confer unique properties such as enhanced binding affinity to certain biological targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H24N4O/c1-15-19(14-17-8-5-7-16-6-3-4-9-18(16)17)20(26)23-21(22-15)25-12-10-24(2)11-13-25/h3-9H,10-14H2,1-2H3,(H,22,23,26)

InChI Key

WIUNFEVZGHNWSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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